molecular formula C18H12N6O2S2 B6554143 7-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1040683-04-2

7-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No. B6554143
CAS RN: 1040683-04-2
M. Wt: 408.5 g/mol
InChI Key: DOPCJMFXXAPFAN-UHFFFAOYSA-N
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Description

7-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C18H12N6O2S2 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound 7-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is 408.04631599 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Compounds containing the 1,2,4-oxadiazole ring have been recognized as potential antiviral agents . For example, some 1,2,4-oxadiazole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives, which share structural similarities with your compound, have been found to possess anti-inflammatory properties . This suggests that your compound could potentially be explored for its anti-inflammatory activity.

Anticancer Activity

1,2,4-oxadiazole derivatives have been recognized as potential anticancer agents . They have been found to inhibit human carbonic anhydrase isoforms related to cancer therapy .

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole ring have demonstrated antimicrobial properties . This suggests that your compound could potentially be used in the development of new antimicrobial agents.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . Given the structural similarities between indole derivatives and your compound, it’s possible that your compound could also have antidiabetic properties.

Antimalarial Activity

Indole derivatives have shown antimalarial activity . This suggests that your compound could potentially be explored for its antimalarial activity.

Neuroprotective Activity

Some 1,2,4-oxadiazole derivatives have been recognized as potential treatments for age-related diseases , suggesting that your compound could potentially have neuroprotective properties.

PPARα/δ Agonist Activity

1,2,4-oxadiazole derivatives have been recognized as a novel class of peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists . This suggests that your compound could potentially be used in the treatment of metabolic disorders.

properties

IUPAC Name

7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O2S2/c25-17-13-9-12(14-7-4-8-27-14)22-24(13)18(21-20-17)28-10-15-19-16(23-26-15)11-5-2-1-3-6-11/h1-9H,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPCJMFXXAPFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone

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